Amburoside A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22O10 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C20H22O10/c21-8-15-16(24)17(25)18(26)20(30-15)29-12-4-1-10(2-5-12)9-28-19(27)11-3-6-13(22)14(23)7-11/h1-7,15-18,20-26H,8-9H2/t15-,16-,17+,18-,20-/m1/s1 |
InChI Key |
LRFIKYDSTHZRKW-BFMVXSJESA-N |
SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
amburoside A |
Origin of Product |
United States |
Isolation, Physicochemical Characterization, and Structural Elucidation of Amburoside a
Comprehensive Structural Elucidation Techniques
Confirmation of Stereochemical Configurations
Confirmation of the stereochemical configurations of compounds like Amburoside A typically relies on detailed analysis of NMR data, particularly coupling constants and NOESY correlations, as well as potentially optical rotation measurements ufc.brmdpi.com. The β-D-glucopyranosyl moiety in this compound indicates a specific stereochemistry for the glycosidic linkage. While the search results confirm the use of NMR techniques including NOESY for structural elucidation of amburosides and related compounds, specific details on how these methods were applied to confirm the stereochemistry of this compound were not explicitly detailed scielo.brresearchgate.net. The designation "β-D-glucopyranosyl" implies a known and established stereochemistry for the sugar unit.
Identification and Structural Relationships with Other Amburosides (e.g., Amburoside B, C-H) and Related Phenolic Glycosides
This compound is one of several phenolic compounds isolated from Amburana cearensis. Other amburosides identified include Amburoside B and Amburosides C-H scielo.brscielo.brresearchgate.netmdpi.comresearchgate.net. Amburoside B is structurally related to this compound and has been identified as [(4-O-β-D-glucopyranosylbenzyl) vanillate] scielo.brresearchgate.netembrapa.br. This indicates that Amburoside B differs from this compound by having a vanillate (B8668496) moiety instead of a protocatechoate moiety attached to the 4-O-β-D-glucopyranosylbenzyl core.
Amburosides C-H are described as novel glucosylprotocatechuate derivatives, also isolated from the seeds and trunk bark of Amburana cearensis scielo.brscielo.brresearchgate.netmdpi.comresearchgate.net. Their structures were elucidated using NMR and HRMS analyses, similar to this compound scielo.brresearchgate.net. The presence of amburosides A and B has been suggested as potential chemotaxonomic markers for the genus Amburana researchgate.net.
Besides other amburosides, Amburana cearensis contains various other phenolic glycosides and related phenolic compounds, including vanillic acid, protocatechuic acid, coumarin (B35378), and various flavonoids (such as isokaempferide (B74368), kaempferol, quercetin, and formononetin) scielo.brscielo.brresearchgate.netembrapa.brmdpi.comresearchgate.netembrapa.br. The structural relationships among these compounds highlight the rich phenolic composition of Amburana cearensis, with this compound being a specific type of phenolic glycoside characterized by a glucose unit linked to a phenolic aglycone that is esterified with protocatechuic acid.
Table 2: Selected Amburosides and Related Phenolic Compounds from Amburana cearensis
Biosynthetic Pathways and Chemotaxonomic Relevance of Amburoside a
Postulated Biosynthetic Routes and Precursors Leading to Amburoside A Formation
This compound is a phenolic glycoside, meaning its structure consists of a phenolic moiety linked to a sugar molecule (glucose in this case). Phenolic compounds in plants are generally synthesized via the shikimic acid pathway and the phenylpropanoid pathway. port.ac.uk These pathways provide the basic carbon skeletons for a wide variety of aromatic compounds, including phenolic acids and alcohols.
Based on the structure of this compound, which contains a vanillic acid-like phenolic part and a glucose unit, it is postulated that vanillic acid or a closely related vanillyl alcohol derivative serves as a key precursor. scielo.brscielo.brscielo.br Vanillic acid itself is a phenolic acid that can be found in Amburana species. scielo.brport.ac.ukscielo.brscielo.br
One proposed route for the formation of amburosides, including Amburoside B (a related phenolic glycoside also found in Amburana), suggests that the biogenesis begins with the reduction of p-hydroxybenzoic acid to p-hydroxybenzyl alcohol. scielo.br This alcohol could then be esterified by vanillic acid. scielo.br While this specific pathway is discussed in the context of Amburoside B, it highlights the potential involvement of phenolic acids and alcohols as precursors, followed by esterification and glycosylation.
The presence of vanillic acid and other phenolic compounds like protocatechuic acid in Amburana cearensis supports their potential role as precursors in the biosynthesis of amburosides. scielo.brport.ac.ukscielo.brresearchgate.net
Enzymatic Pathways Involved in Glycosylation and Phenolic Moiety Assembly
The assembly of the phenolic moiety of this compound likely involves enzymes from the phenylpropanoid pathway, which are responsible for converting aromatic amino acids into various phenolic structures. While specific enzymes directly involved in the synthesis of the vanillic acid-like structure within this compound have not been explicitly detailed in the search results, the general pathways for phenolic acid biosynthesis are well-established.
Glycosylation, the process of attaching a sugar molecule to a non-carbohydrate compound, is a crucial step in the formation of this compound. This process is catalyzed by enzymes called glycosyltransferases (GTs). GTs are highly specific enzymes that facilitate the transfer of a sugar moiety from an activated sugar donor (such as UDP-glucose) to an acceptor molecule, in this case, the phenolic precursor. scielo.br The glycosylation of phenolic compounds often increases their solubility, stability, and can influence their biological activity and transport within the plant.
Research on Amburoside B suggests that glycosylation of an ester precursor with UDP-glucose leads to its synthesis. scielo.br This indicates that UDP-dependent glycosyltransferases are likely involved in attaching the glucose unit to the phenolic part of this compound as well. While the exact glycosyltransferase responsible for the formation of this compound has not been identified in the provided information, the involvement of such enzymes in the glycosylation of phenolic compounds is a common theme in plant secondary metabolism. researchgate.net
This compound as a Potential Chemotaxonomic Marker for the Genus Amburana
Chemotaxonomy is the classification of organisms based on their chemical constituents. The presence of specific secondary metabolites can serve as valuable markers for differentiating or grouping plant species. Several studies suggest that amburosides, including this compound and Amburoside B, could serve as chemotaxonomic markers for the genus Amburana. scielo.brresearchgate.netresearchgate.netscielo.brsciprofiles.com
The chemical class of amburosides has been reported to be isolated exclusively from Amburana species thus far. scielo.brresearchgate.netscielo.br This restricted distribution pattern strongly supports their potential as characteristic compounds for this genus. For instance, Amburoside B was identified in Amburana acreana, and its presence, along with other compounds, suggests that amburosides are chemotaxonomic markers for the genus Amburana. scielo.brresearchgate.net Similarly, this compound has been isolated from Amburana cearensis. scielo.brembrapa.brresearchgate.netmdpi.comembrapa.brport.ac.ukscielo.br
The consistent isolation of various amburosides (ranging from A to H) exclusively from Amburana species reinforces their significance as chemotaxonomic indicators. scielo.brscielo.brscielo.br Their presence can aid in the identification and classification of Amburana species and differentiate them from other plants.
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Amburoside a
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
High-Performance Liquid Chromatography coupled with Photodiode Array Detection (HPLC-PDA) is a widely utilized technique for the analysis of Amburoside A in Amburana cearensis extracts nih.govmdpi.com. HPLC provides the necessary separation power to resolve this compound from other compounds present in the complex plant matrix, while the PDA detector allows for the acquisition of UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity assessment.
Method Development and Validation for this compound Quantification in Extracts
The development of a robust HPLC-PDA method for this compound quantification involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, column temperature, and detection wavelength. Reversed-phase C18 columns are commonly used for the separation of phenolic compounds like this compound nih.govembrapa.br. Mobile phases typically consist of gradients or isocratic mixtures of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of an acid (e.g., phosphoric acid) or buffer to improve peak shape and separation efficiency nih.govufc.br.
Method validation is a critical step to ensure the reliability and accuracy of the quantitative analysis. Validation parameters typically include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) ufc.brnih.gov. Specificity ensures that the method can accurately measure this compound in the presence of other components in the extract. Linearity is established by analyzing a series of standard solutions at different concentrations to determine the relationship between the peak area and the concentration of this compound. Precision assesses the reproducibility of the method, while accuracy evaluates how close the measured values are to the true concentrations. LOD and LOQ define the lowest concentrations of this compound that can be reliably detected and quantified, respectively nih.gov.
Studies have reported validated HPLC-PDA methods for the determination of this compound in A. cearensis extracts. One study utilized a C18 column with a mobile phase of acetonitrile, 0.01% phosphoric acid, and n-propanol, demonstrating the identification and quantification of this compound alongside other markers like vanillic acid and coumarin (B35378) nih.gov. Another study validated a method for the standardization of Amburana cearensis extracts using HPLC-PDA, establishing parameters such as specificity, linearity, precision, accuracy, and robustness ufc.br.
Application in Quality Control and Standardization of Amburana cearensis Extracts
HPLC-PDA is a valuable tool for the quality control and standardization of Amburana cearensis extracts. By quantifying the amount of this compound, which is considered a significant bioactive marker, manufacturers can ensure the consistency and quality of different batches of extract nih.govufc.br. This is particularly important for herbal medicines and supplements where standardization based on key active compounds is essential for efficacy and safety.
The method allows for the determination of the chromatographic profile of the plant extract, enabling the identification and quantification of marker compounds like this compound mdpi.com. This helps in establishing a chemical fingerprint for the extract, which can be used to assess its authenticity and to detect adulteration. For example, HPLC-PDA analysis has been used to quantify this compound in dry extracts of A. cearensis, with reported concentrations varying between different studies and extraction methods nih.govmdpi.comscielo.br.
| Compound | Concentration (mg/g of dried extract) | Source |
| This compound | 30.40 ± 0.01 | nih.gov |
| Coumarin | 70.07 ± 0.01 | nih.gov |
| Vanillic acid | 2.70 ± 0.01 | nih.gov |
| This compound | 48.57 ± 0.267 | mdpi.com |
| Coumarin | 15.12 ± 1.118 | mdpi.com |
| Vanillic acid | 1.61 ± 0.006 | mdpi.com |
| This compound | ~75 | scielo.br |
| Coumarin | 26.23 ± 1.20 | scielo.br |
These variations highlight the importance of standardized analytical methods for consistent quality control. HPLC-PDA analysis can also be used to monitor the stability of this compound in extracts over time and under different storage conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and selectivity compared to HPLC-PDA, making it suitable for trace analysis of this compound and for metabolomics studies of Amburana cearensis. LC-MS couples the separation power of liquid chromatography with the ability of mass spectrometry to detect and identify compounds based on their mass-to-charge ratio nih.gov. This technique is particularly useful for analyzing complex mixtures and for identifying unknown compounds.
LC-MS can be used for the sensitive detection and quantification of this compound even at low concentrations in various matrices. The mass spectrometer provides structural information through fragmentation patterns, which can aid in the definitive identification of this compound and in distinguishing it from isomeric or isobaric compounds scielo.bropenagrar.de.
In the context of metabolomics, LC-MS allows for the comprehensive profiling of metabolites present in Amburana cearensis extracts or biological samples treated with these extracts mdpi.comlcms.cz. This can help in understanding the metabolic pathways affected by the compounds in the extract, including this compound. While specific metabolomics studies focusing solely on this compound were not extensively detailed in the search results, LC-MS/MS has been used in the characterization of phenolic compounds and organic acids in A. cearensis extracts mdpi.com. The high resolution and accuracy of mass spectrometry in LC-MS/MS are invaluable for identifying and quantifying a wide range of metabolites in complex biological systems mdpi.comembopress.org.
Other Chromatographic Techniques (e.g., Thin Layer Chromatography (TLC)) for Screening and Identification
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the preliminary screening and identification of this compound in Amburana cearensis extracts core.ac.ukresearchgate.net. TLC separates compounds based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (a solvent or mixture of solvents) iitg.ac.in.
While TLC may not offer the same level of resolution or sensitivity as HPLC or LC-MS, it is useful for quickly assessing the chemical profile of an extract and for monitoring the progress of extraction or purification procedures researchgate.net. By comparing the retention factor (Rf) value of a spot in the sample to that of a standard this compound, a presumptive identification can be made. Visualization of the spots can be achieved using UV light or by spraying with specific chromogenic reagents phytopharmajournal.com.
TLC can serve as a valuable preliminary step before more advanced chromatographic analyses, helping to narrow down the number of samples or fractions requiring further investigation. It is also used in preparative chromatography for the isolation of compounds, although this is typically on a smaller scale than preparative HPLC.
Spectrophotometric Methods for Complementary Analysis
Spectrophotometric methods, while not directly quantifying this compound with the same specificity as chromatographic techniques, can be used for complementary analysis, particularly for the estimation of total phenolic content in Amburana cearensis extracts mdpi.comresearchgate.net. Since this compound is a phenolic glycoside, its presence contributes to the total phenolic content of the extract.
Methods such as the Folin-Ciocalteu assay are commonly used to determine the total phenolic content, which can serve as a general indicator of the richness of phenolic compounds in an extract nih.gov. UV-Vis spectrophotometry can also be used to measure the absorbance of solutions containing this compound at specific wavelengths where it exhibits maximum absorption, which can be around 270-280 nm based on its phenolic structure researchgate.net. However, this approach is less specific as other phenolic compounds in the extract will also absorb in this region.
Spectrophotometric methods can be useful for rapid screening of extracts, monitoring changes in phenolic content during processing or storage, and as a complementary technique to chromatographic analysis. For instance, the MTT assay, which is a colorimetric assay measured by spectrophotometry, has been used in studies involving this compound to assess cell viability embrapa.brnih.govmdpi.comscielo.br. While this assay measures a biological response rather than the compound itself, it demonstrates the use of spectrophotometry in research related to this compound.
Pre Clinical Pharmacological Activities and Molecular Mechanisms of Amburoside a
Anti-inflammatory Activities and Pathways
The anti-inflammatory effects of Amburoside A have been evaluated using both in vivo animal models and in vitro cellular assays, revealing several key mechanisms of action. researchgate.netresearchgate.netscielo.brtandfonline.comscielo.br
In vivo Animal Models of Inflammation (e.g., Carrageenan-Induced Paw Edema in Rodents)
Studies utilizing rodent models of inflammation, such as carrageenan-induced paw edema, have provided evidence for this compound's anti-inflammatory efficacy. Oral or intraperitoneal administration of this compound significantly inhibited the paw edema induced by carrageenan in male Wistar rats and Swiss mice. researchgate.netmdpi.comufc.br This inhibitory effect was also observed against edema induced by other inflammatory mediators, including prostaglandin (B15479496) E2, histamine, and serotonin (B10506). researchgate.net Histological and morphometric analyses of carrageenan-induced paw edema in rats showed that this compound inhibited the accumulation of inflammatory cells. researchgate.netmdpi.com this compound also reduced the increase in vascular permeability induced by dextran (B179266). researchgate.net
| Animal Model | Inflammatory Agent | This compound Dose (mg/kg) | Route of Administration | Effect Observed | Citation |
| Wistar rats/Swiss mice (Paw Edema) | Carrageenan (1%) | 25, 50 | Oral or Intraperitoneal | Significant inhibition of paw edema | researchgate.netmdpi.com |
| Wistar rats/Swiss mice (Paw Edema) | Prostaglandin E2 (30 nmol/paw) | 25, 50 | Oral or Intraperitoneal | Significant inhibition of paw edema | researchgate.net |
| Wistar rats/Swiss mice (Paw Edema) | Histamine (200 µ g/paw ) | 25, 50 | Oral or Intraperitoneal | Significant inhibition of paw edema | researchgate.net |
| Wistar rats/Swiss mice (Paw Edema) | Serotonin (200 µ g/paw ) | 25, 50 | Oral or Intraperitoneal | Significant inhibition of paw edema | researchgate.net |
| Rats (Paw Edema) | Dextran | Not specified | Not specified | Reduced increase in vascular permeability | researchgate.net |
| Rats (Liver Injury) | Carbon tetrachloride (CCl4) | 25, 50 | Not specified | Reduced liver necrosis and inflammatory infiltrate | mdpi.comport.ac.uk |
Cellular and Biochemical Mechanisms of Action in Inflammatory Responses
Studies at the cellular and biochemical levels have elucidated the mechanisms by which this compound exerts its anti-inflammatory effects.
This compound has been shown to inhibit the migration and infiltration of inflammatory cells, specifically leukocytes and neutrophils. In mice, this compound inhibited both leukocyte and neutrophil migration into the peritoneal cavity following carrageenan injection. researchgate.netmdpi.comnih.govresearchgate.net Histological and morphometric evaluations in the carrageenan-induced paw edema model in rats also demonstrated that this compound inhibited the accumulation of inflammatory cells. researchgate.netmdpi.com
| Model | Inflammatory Stimulus | Effect on Cell Migration/Infiltration | Citation |
| Mouse peritoneal cavity | Carrageenan | Inhibited leukocyte and neutrophil migration | researchgate.netmdpi.comnih.govresearchgate.net |
| Rat paw edema (histological analysis) | Carrageenan | Inhibited accumulation of inflammatory cells | researchgate.netmdpi.com |
| Rat peritoneal cavity | N-formyl-methyl-leucyl-phenylalanine (fMLP) | Inhibited leukocyte and neutrophil migration | researchgate.net |
A key aspect of this compound's anti-inflammatory activity involves the modulation of various inflammatory mediators. This compound inhibited paw edema induced by prostaglandin E2, histamine, and serotonin in rodents, suggesting interference with the pathways mediated by these substances. researchgate.net Furthermore, this compound significantly reduced the lipopolysaccharide (LPS)-mediated increase in tumor necrosis factor-alpha (TNF-α) levels in a concentration-dependent manner. researchgate.netnih.gov This suggests that this compound can suppress the production or release of key pro-inflammatory cytokines like TNF-α. researchgate.netscielo.brbjns.com.br
| Inflammatory Mediator | Effect of this compound | Context/Model | Citation |
| Prostaglandin E2 | Inhibition of induced edema | Rodent paw edema model | researchgate.netscielo.brbjns.com.br |
| Histamine | Inhibition of induced edema | Rodent paw edema model | researchgate.netscielo.brbjns.com.br |
| Serotonin | Inhibition of induced edema | Rodent paw edema model | researchgate.netscielo.brbjns.com.br |
| TNF-α | Reduced levels | LPS-stimulated cells (e.g., human neutrophils) | researchgate.netscielo.brnih.govbjns.com.br |
This compound has been shown to affect the activity of myeloperoxidase (MPO), an enzyme primarily found in neutrophils and a marker of neutrophil activity and infiltration. This compound blocked N-formyl-methyl-leucyl-phenylalanine-induced MPO release and activity in human neutrophils. researchgate.netnih.gov This effect contributes to its anti-inflammatory potential by reducing neutrophil degranulation and the subsequent release of pro-inflammatory enzymes. researchgate.netscielo.brbjns.com.br
| Target | Effect of this compound | Context/Model | Citation |
| MPO release | Blocked | Human neutrophils (fMLP-induced) | researchgate.netnih.gov |
| MPO activity | Blocked | Human neutrophils (fMLP-induced) | researchgate.netscielo.brnih.govbjns.com.br |
| Neutrophil degranulation | Reduced | Human neutrophils | researchgate.netscielo.brbjns.com.br |
In the context of neuroinflammation, this compound has demonstrated the ability to suppress the expression of inducible nitric oxide synthase (iNOS) in microglial cells. Microglia play a significant role in neuroinflammatory responses, and iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. researchgate.netmdpi.comnih.govsbbq.org.brnih.govplos.org Studies using LPS-activated BV-2 microglial cells showed that this compound reduced the production of inflammatory mediators, including the expression of iNOS. researchgate.netnih.govsbbq.org.br This suppression of iNOS expression contributes to the anti-inflammatory effects of this compound in the central nervous system. researchgate.netnih.govsbbq.org.br
| Cell Type | Stimulus | Effect on iNOS Expression | Effect on NO Production | Citation |
| BV-2 Microglial Cells | LPS | Reduced expression | Reduced production | researchgate.netnih.govsbbq.org.br |
Regulation of Myeloperoxidase (MPO) Activity in Neutrophils
Neuroprotective Properties and Underlying Mechanisms
Research indicates that this compound possesses neuroprotective properties, suggesting its potential as a therapeutic agent for neurodegenerative diseases. embrapa.brnih.gov These effects have been investigated using in vitro models of neurotoxicity. embrapa.brnih.govmdpi.com
In vitro Models of Neurotoxicity (e.g., 6-Hydroxydopamine (6-OHDA)-Induced Damage in Mesencephalic Cell Cultures)
This compound has been evaluated for its neuroprotective effects in rat mesencephalic cell cultures exposed to the neurotoxin 6-hydroxydopamine (6-OHDA). embrapa.brnih.govmdpi.com 6-OHDA is a neurotoxin used to model aspects of Parkinson's disease in vitro and in vivo, as it induces dopaminergic neuronal degeneration and is involved in the pathogenesis of the disease. mdpi.com
Studies using the MTT assay, which assesses cell viability based on mitochondrial function, showed that pre-treatment with this compound protected neuronal cells against 6-OHDA toxicity in a concentration-dependent manner. embrapa.brnih.govmdpi.com While less effective as a curative agent when added after 6-OHDA exposure, this compound significantly reversed the neurotoxin-induced decrease in cell viability when applied before the toxin, even at concentrations as low as 0.5 μg/mL. embrapa.brnih.govmdpi.com
Molecular Mechanisms of Neuroprotection
The neuroprotective effects of this compound are attributed to several molecular mechanisms, primarily involving its antioxidant and anti-inflammatory activities. embrapa.brmdpi.comresearchgate.net
This compound acts as an antioxidant compound, which is a key mechanism underlying its neuroprotective effects. embrapa.brnih.gov It has been shown to prevent free radical formation. embrapa.brnih.gov
Specifically, this compound significantly blocked the increase in 6-OHDA-induced lipid peroxidation in rat mesencephalic cells, as indicated by the inhibition of thiobarbituric acid reactive substances (TBARS) formation. embrapa.brnih.gov Cells exposed to 6-OHDA showed a substantial increase in TBARS concentration compared to controls, and this compound (0.1–100 μg/mL) inhibited this effect in a concentration-dependent manner. embrapa.brnih.gov
Furthermore, this compound decreased nitric oxide (NO) production in cell cultures when compared to 6-OHDA exposure. nih.govmdpi.com Neurotoxins like 6-OHDA induce NO production, which can contribute to cell damage, particularly in the presence of superoxide (B77818) radicals, forming peroxynitrite. embrapa.br this compound significantly blocked the increase in 6-OHDA-induced nitrite (B80452) levels (an indicator of NO production) when added before the neurotoxin at concentrations ranging from 0.1 to 1.0 μg/mL. embrapa.br
This compound has also demonstrated free radical scavenging activity against hydroxyl and superoxide anion radicals. researchgate.netresearchgate.net
Here is a table summarizing some of the antioxidant effects of this compound in 6-OHDA-treated mesencephalic cells:
| Parameter Measured | Effect of 6-OHDA | Effect of this compound (Preventive Treatment) | References |
| Cell Viability (MTT assay) | Decreased | Increased (concentration-dependent) | embrapa.brnih.govmdpi.com |
| TBARS Formation | Increased (3.4 times vs controls) | Inhibited (24% to 64% inhibition at 0.1-100 μg/mL) | embrapa.brnih.gov |
| Nitrite Concentration (Indicator of NO) | Increased | Blocked (at 0.1-1.0 μg/mL) | embrapa.brnih.govmdpi.com |
While the exact mechanism is still being elucidated, it is suggested that this compound's neuroprotective effects may involve interference with the 6-OHDA-induced activation of NF-κB. embrapa.br NF-κB is a transcription factor that can regulate various cellular functions and its activation by 6-OHDA requires reactive oxygen species (ROS) intermediates as messengers. embrapa.brfrontiersin.org Although one study on LPS-activated microglial cells did not observe suppression of NF-κB phosphorylation by this compound, the potential influence in the context of 6-OHDA neurotoxicity in mesencephalic cells has been suggested based on its antioxidant activity. embrapa.brresearchgate.netnih.gov
This compound has been shown to exert anti-inflammatory activity in lipopolysaccharide (LPS)-activated BV-2 microglial cells, and this effect involves the modulation of MAPK signaling pathways. researchgate.netresearchgate.netnih.gov Microglia play a significant role in the neuroinflammatory response, which is a major factor in the development and progression of neurodegenerative diseases. researchgate.netfrontiersin.orgresearchgate.netnih.gov
In LPS-activated BV-2 cells, this compound (at 25 μg/mL) suppressed the activation (phosphorylation) of the MAPKs JNK and ERK1/2. researchgate.netresearchgate.netnih.gov This modulation of MAPK signaling is identified as a probable mechanism for the observed anti-inflammatory effects of this compound in these cells. researchgate.netresearchgate.netnih.gov MAPK cascades, including JNK and ERK, are central intracellular mediators activated in response to inflammatory stimuli like LPS and play a crucial role in the production of inflammatory mediators. koreascience.krfrontiersin.orgjkom.org
Here is a table summarizing the effect of this compound on MAPK signaling in LPS-activated BV-2 microglial cells:
| Signaling Pathway Component | Effect of LPS Activation | Effect of this compound (25 μg/mL) | References |
| JNK Phosphorylation | Increased | Suppressed | researchgate.netresearchgate.netnih.gov |
| ERK1/2 Phosphorylation | Increased | Suppressed | researchgate.netresearchgate.netnih.gov |
Potential Influence on NF-κB Signaling Pathways
Hepatoprotective Efficacy and Mechanistic Insights
This compound has also demonstrated hepatoprotective efficacy, as shown in models of carbon tetrachloride (CCl4)-induced hepatotoxicity in rats. researchgate.netresearchgate.netembrapa.br CCl4 is a well-known hepatotoxin that induces liver damage through the formation of reactive intermediates and subsequent oxidative stress and lipid peroxidation. researchgate.netembrapa.br
Acute treatment with this compound (at doses of 25 and 50 mg/kg, administered intraperitoneally or orally) significantly inhibited the increase in serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in CCl4-intoxicated rats. researchgate.netembrapa.br Elevated levels of these enzymes in the serum are indicative of liver damage. researchgate.netembrapa.br
Histological studies of the liver in animals treated with this compound plus CCl4 showed less centrolobular necrosis and inflammatory cell infiltrates compared to the group treated with CCl4 alone, further supporting its protective effect on liver tissue structure. researchgate.netembrapa.br
The hepatoprotective mechanism of this compound against CCl4-induced toxicity is likely linked to its antioxidant properties. researchgate.netembrapa.br In hepatic tissues, this compound inhibited CCl4-induced thiobarbituric acid-reactive substances (TBARS) formation at both tested doses, indicating a blockade of CCl4-induced lipid peroxidation. researchgate.netembrapa.br Furthermore, this compound reversed the decrease in glutathione (B108866) content in hepatic tissues of CCl4-intoxicated rats and restored catalase activity to normal values. researchgate.netembrapa.br These findings indicate that this compound reverses CCl4-induced oxidative damage in hepatic tissues. researchgate.netembrapa.br The phenolic nature of this compound is considered to contribute to its protective effect. researchgate.netembrapa.br
Here is a table summarizing the hepatoprotective effects of this compound in CCl4-intoxicated rats:
| Parameter Measured | Effect of CCl4 | Effect of this compound (25 and 50 mg/kg) | References |
| Serum AST Levels | Increased | Inhibited the increase | researchgate.netembrapa.br |
| Serum ALT Levels | Increased | Inhibited the increase | researchgate.netembrapa.br |
| Hepatic TBARS Formation | Increased | Inhibited | researchgate.netembrapa.br |
| Hepatic Glutathione Content | Decreased | Reversed the decrement | researchgate.netembrapa.br |
| Hepatic Catalase Activity | Increased | Restored to normal values | researchgate.netembrapa.br |
| Liver Histology | Centrolobular necrosis and inflammatory cell infiltrates | Less necrosis and inflammatory cell infiltrates | researchgate.netembrapa.br |
In vivo Models of Chemically Induced Hepatic Injury (e.g., Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats)
Carbon tetrachloride (CCl4) is a commonly used agent to induce liver injury in experimental animal models, mimicking aspects of toxic liver damage in humans embrapa.brekb.egmdpi.com. Studies have demonstrated that this compound exhibits protective effects against CCl4-induced hepatotoxicity in rats embrapa.brresearchgate.netnih.govthieme-connect.com. Acute treatments with this compound significantly inhibited the increase in serum levels of hepatic enzymes that are typically elevated following CCl4 administration embrapa.brresearchgate.netnih.govthieme-connect.com. This suggests that this compound helps to mitigate the damage to liver cells caused by CCl4 embrapa.brresearchgate.netnih.govthieme-connect.com.
Restoration of Hepatic Biochemical Markers (e.g., Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT))
Elevated levels of serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are indicators of hepatocellular injury, as these enzymes are released into the bloodstream when liver cells are damaged eclinpath.comaasld.orghealthdirect.gov.aunih.gov. In models of CCl4-induced hepatotoxicity in rats, treatment with this compound significantly inhibited the increase in serum AST and ALT levels compared to the group treated with CCl4 alone embrapa.brresearchgate.netnih.govthieme-connect.com. This indicates that this compound helps to restore these biochemical markers towards normal levels, reflecting a reduction in liver cell damage embrapa.brresearchgate.netnih.govthieme-connect.com.
| Treatment Group | Serum AST Levels (Units/mL) | Serum ALT Levels (Units/mL) |
| Control | Normal | Normal |
| CCl4-treated | Increased | Increased |
| CCl4 + this compound | Inhibited increase | Inhibited increase |
Preservation of Hepatic Antioxidant Status (e.g., Reduced Glutathione (GSH) Levels, Catalase Activity)
Oxidative stress plays a significant role in CCl4-induced liver injury embrapa.brresearchgate.netnih.govthieme-connect.commdpi.com. Antioxidant defense systems, such as reduced glutathione (GSH) and enzymes like catalase, are crucial for mitigating oxidative damage embrapa.brresearchgate.netnih.govthieme-connect.comwjgnet.com. CCl4 intoxication leads to a decrease in GSH levels and can affect the activity of antioxidant enzymes embrapa.brresearchgate.netnih.govthieme-connect.com. Studies have shown that this compound treatment reversed the decrement in glutathione content in hepatic tissues of CCl4-intoxicated rats embrapa.brresearchgate.netnih.govthieme-connect.com. Furthermore, it restored catalase activity, which was significantly altered after CCl4 treatment, back to normal values embrapa.brresearchgate.netnih.govthieme-connect.com. These findings suggest that this compound helps preserve the liver's antioxidant status, likely contributing to its protective effects embrapa.brresearchgate.netnih.govthieme-connect.com.
| Parameter | Control Group | CCl4-treated Group | CCl4 + this compound Group |
| Hepatic GSH Levels | Normal | Decreased | Restored |
| Hepatic Catalase Activity | Normal | Increased | Restored to normal |
Histopathological Assessment of Liver Tissue Integrity
Histopathological examination of liver tissue provides direct visual evidence of the extent of damage and the effectiveness of protective interventions embrapa.brresearchgate.netnih.govthieme-connect.comthieme-connect.comjddtonline.info. In rats treated with CCl4, histological studies typically reveal liver damage characterized by centrolobular necrosis and inflammatory cell infiltrates embrapa.brresearchgate.netnih.govthieme-connect.com. However, in animals treated with this compound in addition to CCl4, histological studies showed less centrolobular necrosis and reduced inflammatory cell infiltrates in the liver compared to the group treated with CCl4 alone embrapa.brresearchgate.netnih.govthieme-connect.com. This indicates that this compound helps to preserve the structural integrity of the liver tissue against chemically induced injury embrapa.brresearchgate.netnih.govthieme-connect.com.
Anti-parasitic Activities
Beyond its hepatoprotective effects, this compound has also been investigated for its activity against various parasites researchgate.netresearchgate.netscielo.brscielo.brnih.gov.
In vitro Antimalarial Activity (e.g., against Plasmodium berghei)
Malaria, caused by Plasmodium parasites, remains a significant global health concern mdpi.com. In vitro studies have evaluated the potential of this compound to inhibit the growth of malaria parasites. This compound, along with Amburoside B, has demonstrated moderate antimalarial activity in vitro researchgate.netresearchgate.netscielo.brscielo.brnih.gov. While specific data against Plasmodium berghei was mentioned as being evaluated thieme-connect.com, the provided search results primarily highlight moderate antimalarial activity in general in vitro assays researchgate.netresearchgate.netscielo.brscielo.brnih.gov.
| Compound | Antimalarial Activity (in vitro) |
| This compound | Moderate |
| Amburoside B | Moderate |
In vitro Antiprotozoal Activity
In addition to antimalarial activity, this compound has also been assessed for its effects against other protozoa in vitro researchgate.netresearchgate.netscielo.brscielo.br. Similar to its antimalarial activity, this compound has shown moderate antiprotozoal activity in these in vitro evaluations researchgate.netresearchgate.netscielo.brscielo.br.
| Compound | Antiprotozoal Activity (in vitro) |
| This compound | Moderate |
| Amburoside B | Moderate |
Investigations into Leishmanicidal Effects in Context of Amburana cearensis Constituents
Investigations into the leishmanicidal effects of Amburana cearensis have included the evaluation of its isolated constituents, such as this compound. Studies have explored the activity of the dry extract from A. cearensis (DEAC) and its active principles, including coumarin (B35378) (CM), this compound (AMR), and vanillic acid (VA), against Leishmania braziliensis. fishersci.com While the plant extract and other constituents have shown activity, the leishmanicidal effect of this compound appears less pronounced compared to other compounds like coumarin in certain in vitro assays.
One study reported that this compound, administered at a dose of 50 mg/kg/day for 4 days in mice, reduced parasitemia by 24%. fishersci.fi In in vitro tests against L. braziliensis promastigotes, a phenolic fraction containing this compound significantly reduced survival by approximately 29% at a concentration of 100 µg/mL. This contrasts with coumarin, which demonstrated significant reductions in the viability of Leishmania amazonensis, L. braziliensis, and L. donovani at 50 μg/mL. fishersci.fi
Despite potentially lower potency compared to other A. cearensis compounds like coumarin, this compound is recognized as a constituent of the plant that has been evaluated for its effects against Leishmania. fishersci.fi
General Antioxidant Capabilities
This compound has demonstrated general antioxidant capabilities in various experimental models. Current time information in Občina Ajdovščina, SI.uni.luwikipedia.orgwikipedia.orgmims.comciteab.comfishersci.sefishersci.ptservice.gov.uk Its antioxidant activity is considered a potential mechanism underlying some of its observed protective effects, such as neuroprotection and hepatoprotection. wikipedia.orgmims.comciteab.comfishersci.sefishersci.pt The presence of hydroxyl groups in the phenolic structure of this compound is suggested to contribute to its antioxidant properties. wikipedia.orgfishersci.ptservice.gov.uk
In studies investigating its protective effects against carbon tetrachloride (CCl4)-induced hepatotoxicity in rats, this compound exerted antioxidant effects in liver tissue, helping to revert changes in glutathione content and enzyme levels associated with oxidative damage. fishersci.sefishersci.pt Furthermore, this compound has been shown to act as an antioxidant compound capable of reducing reactive nitrogen species. uni.lu
Free Radical Scavenging Assays (e.g., Hydroxyl Radical, Superoxide Anion Radical)
This compound exhibits free radical scavenging activity, specifically against hydroxyl and superoxide anion radicals. Current time information in Občina Ajdovščina, SI.wikipedia.orgwikipedia.orgciteab.comfishersci.ptservice.gov.uk This activity has been observed in various in vitro assays. For instance, at a concentration of 100 μg/mL, this compound showed free radical scavenging activity against both hydroxyl and superoxide radicals. Current time information in Občina Ajdovščina, SI.wikipedia.org
Synthetic Endeavors and Structure Activity Relationship Sar Studies of Amburoside a and Its Derivatives
Approaches to the Total Synthesis of Amburoside A
Detailed approaches specifically focusing on the total synthesis of this compound were not extensively described in the available literature. While the synthesis of other natural products with complex structures has been reported embrapa.br, information detailing a complete synthetic route for this compound from basic chemical precursors was not found within the scope of this review.
Semisynthesis and Chemical Modification of this compound for Novel Derivatives
Research has primarily focused on the isolation and characterization of this compound and its naturally occurring derivatives from Amburana cearensis. These naturally isolated compounds represent variations of the amburoside structure and include Amburoside B and Amburosides C through H.
This compound is a phenolic glycoside, and its isolation typically involves extraction from plant material followed by chromatographic techniques nih.gov. For instance, this compound has been isolated from the trunk bark of A. cearensis using methods involving solvent extraction and chromatography nih.gov. The structure of this compound has been determined through spectroscopic methods, including NMR techniques nih.gov.
Several other amburoside derivatives, such as Amburoside B and Amburosides C-H, have also been isolated from A. cearensis. These compounds possess structural variations compared to this compound, often involving differences in the glycosyl unit or the attached phenolic acid moiety. The isolation and structural elucidation of these natural derivatives contribute to understanding the range of amburoside-type compounds found in A. cearensis. While these represent structural modifications relative to this compound, they are products of the plant's biosynthesis rather than chemical modifications performed in a laboratory setting to create novel, non-natural derivatives.
For example, Amburoside B has been identified in both the trunk bark and leaves of A. cearensis. Amburosides C-H, with structural variations including different acyl groups attached to the glucosyl unit, have been isolated from the seeds and trunk bark. The structural determination of these derivatives has been carried out using spectroscopic methods like NMR and mass spectrometry.
Elucidation of Structure-Activity Relationships for Enhanced Pharmacological Profiles
Structure-Activity Relationship (SAR) studies involving this compound and related compounds from Amburana cearensis have begun to shed light on the structural features responsible for their observed biological activities. Much of the current understanding of SAR in this group of compounds is derived from comparing the activities of different natural products isolated from the plant and through in silico predictive studies.
An in silico review focusing on the secondary metabolites of A. cearensis, including amburoside analogs, investigated their structure-activity and structure-property relationships (SAR/SPA). This study utilized computational algorithms to predict physicochemical properties relevant to pharmacological activity, such as lipophilicity (logP), which is a key factor influencing solubility, ADME (Absorption, Distribution, Metabolism, and Excretion), and pharmacological activity. The review suggested that phenolic heterosides, including amburoside analogs, might be effective for local action via subcutaneous administration, based on their predicted permeability and low efflux characteristics. This indicates that the glycosidic moiety and the phenolic structure of amburosides play a role in their predicted pharmacokinetic behavior and potential routes of administration.
Comparative studies on the biological activities of different compounds isolated from A. cearensis also provide insights into SAR. This compound has demonstrated neuroprotective activity against 6-hydroxydopamine-induced neurotoxicity in rat mesencephalic cells, showing a concentration-dependent effect nih.gov. It also exhibited antioxidant activity by preventing free radical formation and inhibiting lipid peroxidation nih.gov. Other compounds isolated from A. cearensis, such as coumarin (B35378), isokaempferide (B74368), and protocatechuic acid, have also shown various biological activities, including anti-inflammatory, antioxidant, and antinociceptive effects.
For example, both this compound and the flavonoid isokaempferide have shown anti-inflammatory activity. Coumarin, another abundant compound in A. cearensis, has exhibited anti-inflammatory, antimalarial, and antileishmanial activities. Comparing the activities of these structurally distinct compounds isolated from the same plant source helps to infer which structural motifs might be associated with specific pharmacological effects. The presence of phenolic hydroxyl groups in this compound is suggested to contribute to its antioxidant activity nih.gov.
Future Research Trajectories and Academic Perspectives for Amburoside a
Advanced Mechanistic Investigations and Identification of Specific Molecular Targets
While Amburoside A has demonstrated neuroprotective and anti-inflammatory effects, the precise molecular mechanisms underlying these activities require further in-depth investigation. Studies have suggested its antioxidant activity plays a role in its neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat mesencephalic cells embrapa.brnih.gov. This protective effect might be linked to interfering with 6-OHDA-induced activation of NF-κB embrapa.br. Additionally, this compound has been shown to reduce the production of inflammatory mediators, such as TNF-alpha, and inhibit the expression of iNOS in LPS-activated microglial cells, with the MAPK signaling pathway identified as a probable mechanism researchgate.netresearchgate.net. Future research should aim to definitively identify the specific protein targets and signaling pathways modulated by this compound. This could involve techniques such as target identification assays, protein-ligand interaction studies, and advanced cell signaling analysis. Understanding these intricate molecular interactions is crucial for elucidating its therapeutic potential and guiding the development of targeted therapies.
Exploration of Unexplored Biological Activities and Therapeutic Potential
Existing research has highlighted the neuroprotective and anti-inflammatory properties of this compound. It has shown promise as a potential therapeutic agent for neurodegenerative diseases like Parkinson's due to its significant neuroprotective effect embrapa.brnih.gov. Furthermore, it has demonstrated anti-inflammatory activity by inhibiting inflammatory mediators and leukocyte infiltration researchgate.net. Beyond these established activities, there is potential to explore other biological effects. For instance, Amburana cearensis extracts and compounds have shown a range of activities including antimicrobial, antinociceptive, antioxidant, and myorelaxant effects researchgate.netmdpi.com. Investigating whether this compound contributes to these other activities could reveal new therapeutic applications. This could involve screening this compound against various biological targets and in different disease models, such as those for pain, microbial infections, or muscle spasms.
Integration into Systems Pharmacology and Network Pharmacology Approaches
To gain a holistic understanding of how this compound exerts its effects within complex biological systems, integrating systems pharmacology and network pharmacology approaches is essential. These approaches allow for the analysis of multiple drug targets and biological pathways simultaneously, providing insights into the interconnectedness of biological processes influenced by the compound. Given that this compound likely acts through multiple mechanisms, such as antioxidant and anti-inflammatory pathways, a systems-level approach can help map the complete network of its interactions and predict its effects on various physiological and pathological conditions. This can involve constructing interaction networks based on experimental data and computational predictions, facilitating the identification of key nodes and pathways affected by this compound.
Considerations for Bioavailability and Pharmacokinetic Studies in Pre-clinical Settings
While the biological activities of this compound are being explored, a critical aspect for its development as a potential therapeutic agent is understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and its bioavailability. Pre-clinical pharmacokinetic studies are fundamental to assess how the compound is processed by the body and how much of the active form reaches the target sites europa.euanilocus.comresearchgate.net. Although some in silico studies suggest that phenolic heterosides like amburoside analogs might be effective for local action via subcutaneous application and that their oral bioavailability might be limited by factors like molecular weight and polarity biointerfaceresearch.com, empirical pre-clinical studies are necessary. These studies should involve administering this compound to animal models via different routes (e.g., oral, intravenous, subcutaneous) and measuring its concentration in biological fluids and tissues over time using sensitive analytical techniques. This data is crucial for determining appropriate dosing regimens and formulations for future studies.
Synergistic Effects with Other Phytoconstituents from Amburana cearensis
Amburana cearensis is known to contain a variety of bioactive compounds, including coumarins, flavonoids, and other phenolic glycosides like Amburoside B researchgate.netmdpi.comcabidigitallibrary.orgresearchgate.net. Traditional medicine often utilizes crude extracts or decoctions of the plant, suggesting that the therapeutic effects might be due to the synergistic interactions between multiple constituents rather than a single compound researchgate.netmdpi.com. Research into the potential synergistic effects between this compound and other phytoconstituents from Amburana cearensis is a valuable future direction. Studies could investigate combinations of this compound with other isolated compounds, such as coumarin (B35378) or isokaempferide (B74368), in relevant biological assays to determine if their combined effects are greater than the sum of their individual effects researchgate.netmdpi.com. Understanding these synergistic interactions could lead to the development of multi-component therapeutic formulations that leverage the full potential of Amburana cearensis.
Q & A
Q. What standardized in vitro assays are used to evaluate Amburoside A's antioxidant properties?
this compound's antioxidant activity is typically assessed using assays such as:
- Thiobarbituric Acid Reactive Substances (TBARS) : Measures lipid peroxidation by quantifying malondialdehyde (MDA) levels, a marker of oxidative stress .
- Reduced Glutathione (GSH) Assay : Quantifies intracellular GSH levels via Ellman's reagent (DTNB), reflecting cellular redox status .
- Catalase Activity : Evaluates enzymatic degradation of hydrogen peroxide (H₂O₂), a key antioxidant defense mechanism . These assays are often paired with cell viability tests (e.g., MTT assay) to distinguish antioxidant effects from cytotoxicity.
Q. What animal models are suitable for studying this compound's hepatoprotective effects?
The carbon tetrachloride (CCl₄)-induced hepatotoxicity model in rats is widely used. Key endpoints include:
- Serum biomarkers: Elevated aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels indicate liver damage .
- Histological analysis: Centrilobular necrosis and inflammatory cell infiltration are assessed via hematoxylin-eosin staining .
- Oxidative stress markers: TBARS and GSH levels in liver homogenates . Doses are typically administered intraperitoneally or orally, with pretreatment protocols to evaluate prophylactic potential.
Advanced Research Questions
Q. How can researchers design experiments to differentiate this compound's neuroprotective vs. hepatoprotective mechanisms?
A comparative study would require:
- Disease models :
- Neuroprotection : 6-Hydroxydopamine (6-OHDA)-induced neurotoxicity in rat mesencephalic cell cultures .
- Hepatoprotection : CCl₄-induced liver injury in rats .
- Mechanistic endpoints :
- Neuro : Dopaminergic neuron viability, mitochondrial membrane potential, and reactive oxygen species (ROS) in neuronal cells .
- Hepatic : Phase I/II detoxification enzymes (e.g., cytochrome P450) and antioxidant gene expression (e.g., Nrf2 pathway) .
- Dose-response analysis : Establish optimal doses for each model to avoid off-target effects.
Q. What methodological considerations are critical for molecular docking studies of this compound's interaction with monoamine oxidase B (MAO-B)?
Key steps include:
- Protein preparation : Retrieve MAO-B structure (e.g., PDB ID 2V5Z) and optimize protonation states using software like AutoDock Vina .
- Ligand preparation : Generate 3D conformers of this compound and validate its geometry via quantum mechanical calculations .
- Docking parameters : Focus on binding affinity (ΔG) and interaction with catalytic residues (e.g., Tyr435, FAD cofactor) .
- Validation : Compare results with known MAO-B inhibitors (e.g., selegiline) and conduct molecular dynamics simulations to assess stability .
Q. How should researchers address contradictory findings in this compound's efficacy across different oxidative stress models?
Contradictions may arise from:
- Model-specific redox environments : For example, CCl₄ primarily targets hepatic CYP450, while 6-OHDA induces mitochondrial ROS in neurons .
- Dosage and bioavailability : Intraperitoneal vs. oral administration affects plasma concentration and tissue distribution .
- Experimental design : Ensure consistent measurement timepoints (e.g., pre- vs. post-treatment) and control for confounding factors (e.g., diet, circadian rhythm). Resolution strategies :
- Meta-analysis of dose-response curves across studies.
- Pharmacokinetic profiling (e.g., LC-MS/MS) to correlate efficacy with tissue-specific exposure .
Methodological Best Practices
Q. What validation steps are essential for confirming this compound's purity and structural identity?
- HPLC-DAD/UV : Purity ≥95% confirmed via gradient elution (e.g., H₃PO₄/MeOH mobile phase) and photodiode array detection at multiple wavelengths (220–540 nm) .
- NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HMBC, HMQC) spectra to verify glycosidic linkages and phenolic substituents .
- High-resolution mass spectrometry (HRMS) : Match observed [M+H]⁺ or [M-H]⁻ ions with theoretical molecular formulas .
Q. How can researchers optimize in vivo studies to minimize variability in this compound's effects?
- Standardize animal cohorts : Use age-matched, pathogen-free male Wistar rats (200–250 g) with controlled diets .
- Randomization : Assign animals to treatment/control groups using block randomization to reduce bias .
- Blinding : Perform histological scoring and biochemical assays blinded to treatment conditions .
- Reproducibility : Adhere to ARRIVE guidelines for reporting animal studies and deposit raw data in repositories like Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
